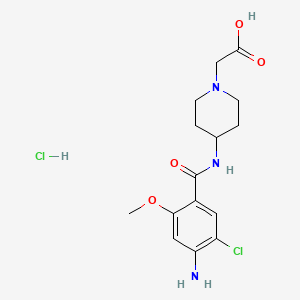

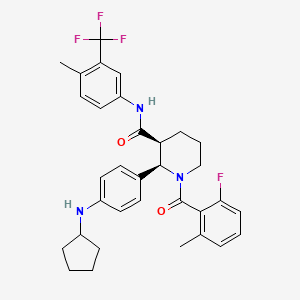

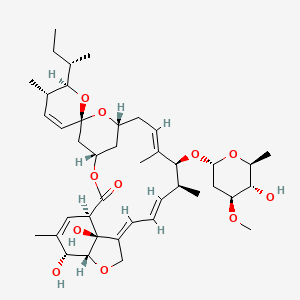

![molecular formula C23H22F2N4O4 B605759 Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)

Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid

概要

説明

AZD3988 is a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT-1). This enzyme plays a crucial role in the biosynthesis of triglycerides, which are essential components of lipid metabolism. AZD3988 has shown significant potential in the treatment of metabolic diseases such as obesity and diabetes due to its ability to suppress triglyceride synthesis and reduce body weight in animal models .

科学的研究の応用

AZD3988 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of DGAT-1 in lipid metabolism.

Biology: Employed in studies investigating the regulation of triglyceride synthesis and storage in cells.

Medicine: Explored as a potential therapeutic agent for the treatment of metabolic diseases such as obesity and diabetes.

Industry: Potential applications in the development of new drugs targeting lipid metabolism disorders

作用機序

AZD3988 exerts its effects by inhibiting the activity of diacylglycerol acyltransferase 1 (DGAT-1). This enzyme is responsible for the final step in the synthesis of triglycerides, which involves the transfer of an acyl group from acyl-CoA to diacylglycerol. By inhibiting DGAT-1, AZD3988 reduces the synthesis of triglycerides, leading to decreased lipid accumulation in adipose tissue and other organs. This mechanism is particularly beneficial in the treatment of metabolic diseases characterized by excessive lipid accumulation .

生化学分析

Biochemical Properties

AZD3988 is a potent and selective diacylglycerol acyltransferase (DGAT-1) inhibitor . It exhibits selectivity for DGAT-1 over DGAT-2, K v 11.1 (hERG) and cytochrome P450 enzymes . It suppresses triacylglyceride (TAG) plasma excursion and adipose tissue TAG synthesis in rats .

Cellular Effects

AZD3988 has been shown to reduce body weight in diet-induced obese rats . This suggests that it may have a significant impact on cellular metabolism and function, particularly in adipose tissue.

Molecular Mechanism

The molecular mechanism of action of AZD3988 involves the inhibition of the enzyme DGAT-1 . This enzyme is responsible for the final step in the synthesis of triglycerides, and its inhibition by AZD3988 leads to a decrease in triglyceride synthesis .

Dosage Effects in Animal Models

The effects of AZD3988 in animal models are dose-dependent. At lower doses, it effectively inhibits DGAT-1 and reduces body weight in diet-induced obese rats

Metabolic Pathways

AZD3988 is involved in lipid metabolism, specifically the synthesis of triglycerides . By inhibiting DGAT-1, it disrupts this metabolic pathway and leads to a decrease in triglyceride synthesis .

Subcellular Localization

Given its role as a DGAT-1 inhibitor, it is likely that it would be localized to the endoplasmic reticulum where DGAT-1 is found

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of AZD3988 involves multiple steps, starting with the preparation of the core structure, which includes a cyclohexaneacetic acid moiety and a substituted oxadiazole ring. The key steps in the synthesis include:

Formation of the oxadiazole ring: This is typically achieved through the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Coupling of the oxadiazole with the cyclohexaneacetic acid: This step involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond

Industrial Production Methods

Industrial production of AZD3988 would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient purification methods to ensure high purity of the final product .

化学反応の分析

Types of Reactions

AZD3988 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents on the oxadiazole ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

類似化合物との比較

AZD3988 is unique among DGAT-1 inhibitors due to its high potency and selectivity. Similar compounds include:

T863: Another DGAT-1 inhibitor with similar applications in metabolic disease research.

ABC1183: A compound with a different chemical structure but similar inhibitory activity against DGAT-1.

ADX-47273: A DGAT-1 inhibitor with distinct pharmacokinetic properties .

In comparison to these compounds, AZD3988 has shown superior efficacy in reducing triglyceride levels and body weight in animal models, making it a promising candidate for further development .

特性

IUPAC Name |

2-[4-[4-[[5-(3,4-difluoroanilino)-1,3,4-oxadiazole-2-carbonyl]amino]phenyl]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F2N4O4/c24-18-10-9-17(12-19(18)25)27-23-29-28-22(33-23)21(32)26-16-7-5-15(6-8-16)14-3-1-13(2-4-14)11-20(30)31/h5-10,12-14H,1-4,11H2,(H,26,32)(H,27,29)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEBYTLALFOQKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)NC(=O)C3=NN=C(O3)NC4=CC(=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does AZD3988 interact with its target, DGAT1, and what are the downstream effects of this interaction?

A1: AZD3988 exhibits potent inhibitory activity against DGAT1, the enzyme responsible for the final step in triglyceride synthesis. [, ] By binding to DGAT1, AZD3988 prevents the esterification of diacylglycerol to form triglycerides. This inhibition leads to a decrease in circulating plasma triglyceride levels, as demonstrated in a rat oral lipid tolerance test. []

Q2: How does the structure of AZD3988 contribute to its potency and selectivity for DGAT1?

A2: Research suggests modifications to the parent structure of AZD3988, specifically replacing the phenyl cyclohexyl-ethanoate side chain with substituted oxy-linked side chains, significantly improved its solubility and unbound clearance while maintaining excellent selectivity for DGAT1 over the related enzyme acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1). [] This highlights the importance of structure-activity relationships in optimizing drug candidates for desired pharmacological properties.

Q3: What are the observed differences in the effects of AZD3988 compared to other SOAT1 inhibitors like mitotane and ATR101?

A3: While AZD3988 effectively inhibits SOAT1 in vitro, it exhibits different downstream effects compared to mitotane and ATR101. [] Specifically, AZD3988 shows minimal impact on ER-stress markers like CHOP and X-box protein 1 mRNA splicing, unlike mitotane and ATR101. Additionally, while mitotane and ATR101 induce the accumulation of free cholesterol in NCI-H295 cells, AZD3988 does not. [] These findings suggest that while SOAT1 inhibition is a shared characteristic, the distinct downstream effects observed might be attributed to interactions with additional targets.

Q4: What in vitro and in vivo studies have been conducted to evaluate the efficacy of AZD3988?

A4: Research indicates that AZD3988 effectively reduces circulating plasma triglyceride levels in a rat oral lipid tolerance test, showcasing its in vivo efficacy. [] While the provided research focuses on preclinical data, further in vitro and in vivo studies, including cell-based assays and animal models, are essential to comprehensively assess AZD3988's efficacy and therapeutic potential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B605702.png)